![molecular formula HfCl4<br>Cl4Hf B085390 四塩化ハフニウム CAS No. 13499-05-3](/img/structure/B85390.png)
四塩化ハフニウム
説明
Hafnium tetrachloride is an inorganic compound with the chemical formula HfCl₄. It is a white crystalline solid known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is highly reactive, particularly with water, leading to the formation of hydrochloric acid and hafnium oxychloride . Hafnium tetrachloride is primarily used as a precursor to various hafnium organometallic compounds and has significant applications in materials science and catalysis .
科学的研究の応用
Materials Science
Catalysis in Polymerization
Hafnium tetrachloride serves as a precursor for highly active catalysts in the Ziegler-Natta polymerization process, particularly for alkenes such as propylene. The resulting tetrabenzylhafnium catalyst has demonstrated increased efficiency in producing polymers with desired properties. This application is crucial for the development of high-performance materials used in various industries .
Atomic Layer Deposition
HfCl₄ is extensively utilized in atomic layer deposition (ALD) to create thin films of hafnium dioxide (HfO₂), which are essential for high-k dielectric materials in microelectronics. The process allows precise control over film thickness and composition, making it suitable for advanced semiconductor devices .
Organic Synthesis
Lewis Acid Catalyst
In organic chemistry, hafnium tetrachloride acts as an effective Lewis acid, enhancing reaction rates and selectivity. For instance, it has been shown to facilitate the alkylation of ferrocene more efficiently than aluminum trichloride due to its larger atomic size, which reduces complex formation . Additionally, HfCl₄ has been employed in the Strecker reaction to synthesize α-aminonitriles at room temperature, showcasing its utility as a catalyst in diverse organic transformations .
Microelectronics
High-k Dielectric Materials
The use of hafnium tetrachloride in the deposition of hafnium oxide and hafnium silicate films is pivotal for modern integrated circuits. These materials contribute to improved performance and miniaturization of electronic components. However, due to its corrosive byproducts and lower volatility compared to metal-organic precursors, HfCl₄ has seen a decline in use in favor of alternatives like tetrakis ethylmethylamino hafnium (TEMAH) .
Environmental Applications
Separation Techniques
Hafnium tetrachloride is involved in chemical separation processes, particularly in the extraction of hafnium from zirconium. This is crucial for nuclear applications where isotopic purity is required. A study demonstrated that extractive distillation using molten salt mixtures can effectively separate zirconium tetrachloride and hafnium tetrachloride, optimizing resource utilization in nuclear reactors .
Table 1: Summary of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Materials Science | Catalyst for Ziegler-Natta polymerization | High efficiency in polymer production |
Organic Synthesis | Lewis acid catalyst | Enhanced reaction rates and selectivity |
Microelectronics | Precursor for high-k dielectrics | Improved performance of electronic devices |
Environmental | Chemical separation processes | Effective extraction techniques |
Case Study: Atomic Layer Deposition
A notable study on the ALD process using hafnium tetrachloride reported that varying surface hydroxyl group concentrations significantly influenced growth rates of hafnium dioxide films. The findings indicate that controlling surface chemistry can optimize film properties for electronic applications .
作用機序
Target of Action
Hafnium tetrachloride (HfCl4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . It is also a precursor to most hafnium organometallic compounds .
Mode of Action
HfCl4 interacts with its targets through a hydrothermal route, where it serves as the starting material. Sodium hydroxide (NaOH) is used to adjust the pH. By changing the aging temperature, concentration of NaOH, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained .
Biochemical Pathways
The formation of t-HfO2 nanoparticles (NPs) or m-HfO2 NPs is related to their crystal cell structure, thermodynamic, and kinetic stabilities . Tetragonal HfO2 is produced originally in the process of the formation of monoclinic HfO2 . The formation of HfO2 NPs is controlled by the surface-deposition reaction .
Result of Action
The result of HfCl4 action is the formation of hafnium oxide nanoparticles. These nanoparticles have a variety of applications in materials science, particularly in the continuous down-scaling of integrated circuits .
Action Environment
The action of HfCl4 is influenced by environmental factors such as temperature, pH, and reaction time . A higher temperature, lower concentration of NaOH, longer reaction time, and addition of m-HfO2 seeds are beneficial for the formation of m-HfO2 NPs .
準備方法
Hafnium tetrachloride can be synthesized through several methods:
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Reaction with Carbon Tetrachloride: : Hafnium dioxide reacts with carbon tetrachloride at temperatures above 450°C to produce hafnium tetrachloride and phosgene gas . [ \text{HfO}_2 + 2 \text{CCl}_4 \rightarrow \text{HfCl}_4 + 2 \text{COCl}_2 ]
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Chlorination of Hafnium Dioxide and Carbon: : A mixture of hafnium dioxide and carbon is chlorinated above 600°C using chlorine gas or sulfur monochloride . [ \text{HfO}_2 + 2 \text{Cl}_2 + \text{C} \rightarrow \text{HfCl}_4 + \text{CO}_2 ]
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Chlorination of Hafnium Carbide: : Hafnium carbide is chlorinated at temperatures above 250°C to yield hafnium tetrachloride .
化学反応の分析
Hafnium tetrachloride undergoes various chemical reactions, including:
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Hydrolysis: : Reacts with water to form hafnium oxychloride and hydrochloric acid . [ \text{HfCl}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HfOCl}_2 + 2 \text{HCl} ]
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Reduction: : Can be reduced by hydrogen gas at high temperatures to produce hafnium metal . [ \text{HfCl}_4 + 2 \text{H}_2 \rightarrow \text{Hf} + 4 \text{HCl} ]
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Formation of Organometallic Compounds: : Reacts with organic ligands to form various hafnium organometallic compounds, which are used as catalysts in polymerization reactions .
類似化合物との比較
Hafnium tetrachloride is often compared with other hafnium halides and similar compounds:
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Hafnium Tetrafluoride (HfF₄): : A white crystalline powder with a monoclinic crystal structure. It is less reactive than hafnium tetrachloride and is used in different applications .
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Hafnium Tetrabromide (HfBr₄): : A colorless, diamagnetic, moisture-sensitive solid that sublimes in vacuum. It has a structure similar to zirconium tetrabromide and is used in the production of hafnium metal .
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Hafnium Tetraiodide (HfI₄): : A red-orange, moisture-sensitive, sublimable solid produced by heating a mixture of hafnium with excess iodine. It is an intermediate in the crystal bar process for producing hafnium metal .
Hafnium tetrachloride is unique due to its high reactivity and its extensive use as a precursor in the production of hafnium organometallic compounds and hafnium oxide thin films .
生物活性
Hafnium tetrachloride (HfCl₄) is a chemical compound that has garnered attention for its potential biological activities, especially in the fields of medicine and toxicology. This article summarizes the current understanding of the biological effects of HfCl₄, highlighting its interactions with biological systems, potential therapeutic applications, and associated toxicological concerns.
Overview of Hafnium Tetrachloride
HfCl₄ is a precursor for hafnium oxide and other hafnium compounds, which are used in various applications, including electronics and materials science. Its unique properties make it a subject of interest in biological studies, particularly regarding its interactions with cellular structures and functions.
1. Nanoparticle Formulation and Cancer Treatment
Recent studies have explored the use of hafnium oxide nanoparticles derived from HfCl₄ in cancer therapy. For instance, NBTXR3 nanoparticles, designed for high dose energy deposition within cancer cells when exposed to ionizing radiation, demonstrated significant radioenhancement effects. The cellular uptake and effectiveness of these nanoparticles were assessed across various cancer cell lines, revealing that mesenchymal and glioblastoma cell lines exhibited higher uptake compared to epithelial cell lines .
Key Findings:
- Cellular Uptake : NBTXR3 nanoparticles formed clusters within the cytoplasm of treated cells.
- Radioenhancement Factor (DEF) : The DEF values increased with nanoparticle concentration and radiation dose, indicating that Hf-based nanoparticles can enhance the effectiveness of radiotherapy .
2. Effects on Sperm Viability
A study investigating the impact of hafnium chloride on sperm viability found significant negative effects on both motility and viability. Sperm samples exposed to HfCl₄ showed a marked decrease in motility over time, particularly at higher concentrations (2 mg/mL and 4 mg/mL). The study concluded that HfCl₄ could pose risks to male fertility due to its detrimental effects on sperm quality .
Results Summary:
- Total Motility : Decreased significantly in both treatment groups compared to controls.
- Viability : Notable reduction in viable sperm count was observed at 40 minutes post-exposure.
Toxicological Considerations
While HfCl₄ shows potential benefits in certain therapeutic contexts, it also raises concerns regarding toxicity. The compound can cause skin and eye irritation, and prolonged exposure may lead to liver changes . The intraperitoneal lethal dose (LD50) for rats has been reported as 112 mg/kg, indicating moderate toxicity levels .
Table 1: Effects of Hafnium Chloride on Sperm Motility and Viability
Concentration (mg/mL) | Total Motility (%) | Viability (%) | Time Point (min) |
---|---|---|---|
Control | 73.55 ± 4.99 | 63.45 ± 4.05 | 40 |
2 | 51.90 ± 3.04 | Below reference | 40 |
4 | 31.25 ± 4.84 | Below reference | 40 |
Table 2: Radioenhancement Factor (DEF) Values for NBTXR3 Nanoparticles
Cell Line | DEF at 400 μM (2 Gy) | DEF at 400 μM (4 Gy) |
---|---|---|
HCT116 | 1.05 ≤ DEF ≤ 1.64 | 1.25 ≤ DEF ≤ 2.63 |
HT-29 | Median values vary | Median values vary |
HT-1080 | 1.57 ≤ DEF ≤ 2.75 | 3.44 ≤ DEF ≤ 5.36 |
特性
IUPAC Name |
tetrachlorohafnium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJQWYGJJBYLF-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Hf](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfCl4, Cl4Hf | |
Record name | Hafnium(IV) chloride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hafnium(IV)_chloride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Powder; [Sigma-Aldrich MSDS] | |
Record name | Hafnium chloride (HfCl4), (T-4)- | |
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Record name | Hafnium tetrachloride | |
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CAS No. |
13499-05-3, 37230-84-5 | |
Record name | Hafnium tetrachloride | |
Source | CAS Common Chemistry | |
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Record name | Hafnium chloride | |
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Record name | Hafnium chloride | |
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Record name | Hafnium chloride (HfCl4), (T-4)- | |
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Record name | Hafnium tetrachloride | |
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Q1: What is the molecular formula and weight of hafnium tetrachloride?
A1: Hafnium tetrachloride is represented by the molecular formula HfCl4 and has a molecular weight of 320.30 g/mol.
Q2: How is hafnium tetrachloride typically prepared?
A2: HfCl4 is commonly synthesized through the chlorination of hafnium oxide (HfO2) in the presence of carbon at elevated temperatures (around 750 °C) []. This method enables the production of substantial quantities of HfCl4 while effectively separating it from zirconium tetrachloride (ZrCl4), which often coexists in natural sources []. Another method involves reacting hafnium tetrachloride with trifluoromethanesulfonic acid at 50°C for 68 hours under argon [].
Q3: What is the density of hafnium tetrachloride in its vapor and liquid states?
A3: Research has shown that hafnium tetrachloride exhibits temperature maximums for direct rectification in its pure form. This characteristic allowed for the determination of its density in both vapor and liquid states [].
Q4: What are some spectroscopic techniques used to characterize hafnium tetrachloride and its complexes?
A4: Various spectroscopic techniques are employed to analyze HfCl4 and its derivatives. Infrared (IR) spectroscopy helps identify metal-halogen vibrational frequencies, providing insights into the coordination environment of hafnium in complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, aids in understanding the structure and composition of HfCl4-based ionic liquids []. Additionally, 13C NMR spectroscopy is used to analyze the structure of hafnium trifluoromethanesulfonate [].
Q5: What is the primary use of hafnium tetrachloride?
A5: HfCl4 is primarily used as a precursor in the production of hafnium metal through processes like the Kroll process []. This process involves reducing HfCl4 with magnesium to obtain high-purity hafnium metal.
Q6: How is hafnium tetrachloride employed in atomic layer deposition (ALD)?
A6: HfCl4 serves as a precursor in ALD for creating thin films of hafnium dioxide (HfO2) [, ]. This application is particularly vital in microelectronics for fabricating high-k dielectric layers in transistors and other semiconductor devices [, ]. The choice of oxygen source in this process significantly affects the properties of the deposited HfO2 film. For example, using water as the oxygen source with HfCl4 results in smoother and denser HfO2 films compared to using ozone with tetrakis[ethylmethylaminohafnium] (TEMAHf) [].
Q7: Can you elaborate on the use of hafnium tetrachloride in synthesizing hafnium carbide (HfC)?
A7: HfCl4 is used in the chemical vapor deposition (CVD) of HfC, a refractory ceramic material with extreme hardness and high-temperature stability []. In this process, HfCl4 reacts with methane (CH4) and hydrogen (H2) at high temperatures to deposit HfC layers onto substrates like carbon fiber reinforced carbon (CFC) and carbon fiber reinforced silicon carbide (C/SiC) [].
Q8: How does hafnium tetrachloride contribute to the synthesis of hafnium nitride (HfN)?
A8: Similar to HfC, HfN is also synthesized through CVD using HfCl4 as a precursor []. In this case, nitrogen gas (N2) is used instead of methane, and the reaction can occur at lower temperatures compared to HfC deposition [].
Q9: Are there any other notable applications of hafnium tetrachloride?
A9: Beyond its use in material science, HfCl4 also finds applications in organic synthesis. It acts as a Lewis acid catalyst, facilitating reactions like the Strecker reaction for synthesizing α-aminonitriles []. These compounds are essential building blocks in the preparation of various pharmaceuticals and other fine chemicals.
Q10: Why is separating hafnium from zirconium crucial, and how does hafnium tetrachloride play a role in this process?
A10: Hafnium and zirconium naturally occur together and exhibit very similar chemical properties, making their separation challenging yet crucial for nuclear applications. Hafnium possesses a high neutron capture cross-section, making it unsuitable for nuclear reactors where neutron transparency is essential. Zirconium, conversely, has a low neutron capture cross-section and excellent corrosion resistance, making it ideal for nuclear reactor components. Therefore, separating these two elements is critical for producing reactor-grade zirconium.
- Extractive Distillation: This method utilizes a molten salt mixture, typically NaCl-KCl, as a solvent to preferentially absorb ZrCl4, allowing for the separation of HfCl4 [, , ]. This technique is considered environmentally benign due to its relatively low operating temperatures and pressure [].
- Selective Reduction: This approach exploits the subtle differences in the stability of lower valence hafnium and zirconium chlorides []. Aluminum reduction of mixed tetrachlorides at specific temperatures (300-400°C) yields less volatile lower zirconium chlorides while leaving hafnium tetrachloride largely unchanged, thereby enabling separation [].
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